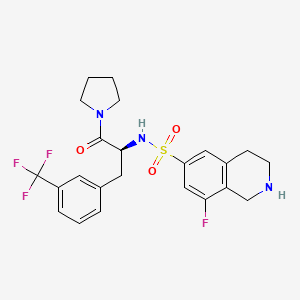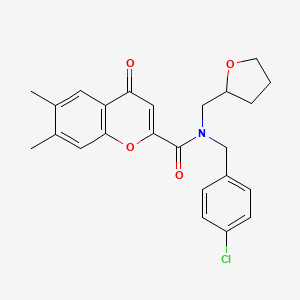
2-Furancarboxamide, N-(2-amino-4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-(2-amino-4-bromophenyl)- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 2-amino-4-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(2-amino-4-bromophenyl)- typically involves the reaction of furan-2-carbonyl chloride with 2-amino-4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, N-(2-amino-4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Furancarboxamide, N-(2-amino-4-aminophenyl)-.
Substitution: 2-Furancarboxamide, N-(2-amino-4-substituted phenyl)- derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Studied for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-(2-amino-4-bromophenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets. Additionally, the furan ring contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxamide, N-(4-bromophenyl)-: Similar structure but lacks the amino group, which may result in different reactivity and applications.
2-Furancarboxamide, N-methyl-: Contains a methyl group instead of the amino and bromine substituents, leading to distinct chemical properties.
2-Furancarboxamide, N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-5-nitro-:
Uniqueness
2-Furancarboxamide, N-(2-amino-4-bromophenyl)- is unique due to the presence of both the amino and bromine substituents on the phenyl ring This combination imparts specific chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity
Eigenschaften
CAS-Nummer |
1152530-83-0 |
|---|---|
Molekularformel |
C11H9BrN2O2 |
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
N-(2-amino-4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
InChI-Schlüssel |
NHZSXUGYQCLWGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
![3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12118718.png)





![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)




![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
